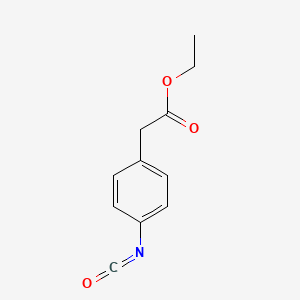

Ethyl (4-isocyanatophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-isocyanatophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)7-9-3-5-10(6-4-9)12-8-13/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCNECDZVRTPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649175 | |

| Record name | Ethyl (4-isocyanatophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827629-60-7 | |

| Record name | Ethyl (4-isocyanatophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl (4-isocyanatophenyl)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl (4-isocyanatophenyl)acetate, a bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. We will explore its synthesis, physicochemical properties, and key applications, grounded in established scientific principles and practical laboratory considerations.

Core Concepts: Structure and Significance

This compound (C₁₁H₁₁NO₃, MW: 205.21 g/mol ) is an organic compound featuring two key functional groups: a highly electrophilic isocyanate (-N=C=O) and an ethyl ester (-COOCH₂CH₃).[1][2] This dual functionality makes it a versatile building block, enabling the introduction of a phenylacetate moiety, a common structural element in biologically active molecules, onto various substrates. The isocyanate group readily reacts with a wide range of nucleophiles, while the ester group offers a site for further chemical modification.[1][3]

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic pathways. The selection of a particular method is often dictated by factors such as scale, safety, and the availability of starting materials.

Curtius Rearrangement

A well-established method for synthesizing isocyanates from carboxylic acids is the Curtius rearrangement.[4][5] This reaction proceeds through an acyl azide intermediate and is known for its tolerance of various functional groups and retention of stereochemistry.[6][7]

Conceptual Workflow: Curtius Rearrangement

Caption: Synthesis via Curtius Rearrangement.

Experimental Protocol:

-

Acyl Azide Formation: The synthesis begins with the conversion of a carboxylic acid to an acyl azide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with sodium azide (NaN₃).[4]

-

Thermal Rearrangement: The acyl azide is then thermally decomposed. Upon heating, it undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form the isocyanate.[4][5] This step is the core of the Curtius rearrangement.

-

Work-up and Purification: The resulting isocyanate can be isolated or used directly in subsequent reactions.[8] If isolation is required, standard purification techniques such as distillation or chromatography are employed.

Causality and Field Insights: The Curtius rearrangement is a robust and reliable method.[5] However, it involves the handling of potentially explosive acyl azides, necessitating stringent safety precautions. The reaction is often performed in an inert solvent to prevent unwanted side reactions of the highly reactive isocyanate product.[6]

Phosgenation of Ethyl 4-aminophenylacetate

A more direct route to this compound involves the phosgenation of the corresponding primary amine, Ethyl 4-aminophenylacetate.[1] This method is commonly used in industrial settings.

Conceptual Workflow: Phosgenation

Caption: Synthesis via Phosgenation.

Experimental Protocol:

-

Reaction with Phosgene: Ethyl 4-aminophenylacetate is treated with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[1][9] The reaction proceeds through a carbamoyl chloride intermediate.

-

Elimination of HCl: Subsequent elimination of hydrogen chloride (HCl) from the carbamoyl chloride yields the desired isocyanate.[1]

-

Work-up and Purification: The reaction mixture is typically worked up to remove byproducts and unreacted starting materials, followed by purification of the final product.

Causality and Field Insights: While often providing high yields, this method involves the use of highly toxic phosgene gas, which requires specialized equipment and handling procedures.[1] Triphosgene, a solid and therefore safer alternative, is often preferred in a laboratory setting.[10]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 287.78 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in many organic solvents | |

| Reactivity | Reacts with nucleophiles such as water, alcohols, and amines | [1] |

Key Applications and Reaction Chemistry

The reactivity of the isocyanate group is central to the applications of this compound. Isocyanates are electrophilic and readily react with a variety of nucleophiles.[1][11]

Reactions with Nucleophiles

The general order of reactivity for common nucleophiles with isocyanates is typically: primary amines > secondary amines > alcohols ≈ thiols > water.[12]

-

Reaction with Alcohols: Isocyanates react with alcohols to form urethane linkages.[1]

-

Reaction with Amines: The reaction with primary or secondary amines yields urea derivatives.[1]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide.[1]

Reaction with a Primary Amine

Caption: Formation of a urea derivative.

Applications in Synthesis

-

Pharmaceutical and Agrochemical Synthesis: The ability to form stable linkages with amines and alcohols makes this compound a valuable reagent in the synthesis of complex molecules with potential biological activity.[3]

-

Polymer Chemistry: As a bifunctional molecule, it can be used in the production of polyurethanes and other polymers.[3] The ester group can be further modified post-polymerization to tune the polymer's properties.

-

Derivatizing Agent: It can be used as a derivatizing agent for analytical purposes, for example, to improve the chromatographic properties of compounds containing amine or alcohol groups.[11]

Safety and Handling

Isocyanates are reactive and require careful handling.[13][14]

-

Toxicity: They are known respiratory and skin sensitizers.[15] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[14][16]

-

Moisture Sensitivity: Isocyanates react with moisture.[14] Therefore, this compound should be stored under an inert atmosphere and protected from humidity.

-

Incompatibilities: Avoid contact with strong acids, bases, alcohols, and amines to prevent vigorous reactions.[15]

References

-

Wikipedia. Isocyanate. Link

-

BenchChem. Reactivity Profile of Isopropyl Isocyanate with Nucleophiles: An In-depth Technical Guide. Link

-

RSC Publishing. Isocyanate-based multicomponent reactions. RSC Advances. 2024. Link

-

ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Link

-

TRC. This compound. Link

-

NIH. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC. Link

-

PubChem. Ethyl 2-(2-ethyl-4-isocyanophenyl)acetate. Link

-

Wikipedia. Curtius rearrangement. Link

-

Fisher Scientific. SAFETY DATA SHEET. Link

-

Gelest, Inc. TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-7% solution in ethyl acetate. 2015. Link

-

Gelest. TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-27% solution in ethyl acetate. Link

-

BLD Pharm. 827629-60-7|Ethyl 2-(4-isocyanatophenyl)acetate. Link

-

NIH. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Link

-

Google Patents. One-step synthesis of ethyl isocyanate. Link

-

NIH. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Link

-

Sigma-Aldrich. Ethyl acetate - SAFETY DATA SHEET. 2024. Link

-

Royal Society of Chemistry. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. 2015. Link

-

Fisher Scientific. SAFETY DATA SHEET. 2025. Link

-

RSC Publishing. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Link

-

Organic Chemistry Portal. Curtius Rearrangement. Link

-

PubChemLite. Ethyl 2-(4-isocyanatophenyl)acetate (C11H11NO3). Link

-

Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Link

-

AiFChem. 827629-60-7 | Ethyl 2-(4-isocyanatophenyl)acetate. Link

-

MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Link

-

ChemicalBook. Ethyl 4-aminophenylacetate | 5438-70-0. Link

-

PubChem. p-Aminophenylacetic acid ethyl ester. Link

-

ChemAnalyst. Understanding the Versatile Applications of Ethyl Acetate. 2025. Link

-

PrepChem.com. Synthesis of ethyl p-aminophenylacetate. Link

-

Altiras. Top 3 Industrial Applications of Ethyl Acetate. 2025. Link

-

PubChemLite. Ethyl 4-aminophenylacetate (C10H13NO2). Link

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. labsolu.ca [labsolu.ca]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. gelest.com [gelest.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

"Ethyl (4-isocyanatophenyl)acetate CAS number and structure"

An In-depth Technical Guide to Ethyl (4-isocyanatophenyl)acetate

Executive Summary

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Featuring both a highly reactive isocyanate group and an ethyl ester moiety, it serves as a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents and polymers. The isocyanate group provides a reactive handle for conjugation with nucleophiles to form stable urea or carbamate linkages, while the ethyl acetate portion can be incorporated into a larger molecular scaffold or modified for further functionalization. This guide provides a comprehensive overview of its chemical identity, structure, synthesis, applications, and safety protocols, tailored for professionals in drug development and chemical research.

Compound Identification and Physicochemical Properties

This compound, also known as Benzeneacetic acid, 4-isocyanato-, ethyl ester, is a key intermediate in organic synthesis.[1] Its unique structure allows for targeted chemical modifications, making it a valuable reagent for creating derivatives with specific biological or material properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 827629-60-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2][4] |

| Molecular Weight | 205.21 g/mol | [1][2] |

| IUPAC Name | ethyl 2-(4-isocyanatophenyl)acetate | [1] |

| SMILES | O=C(OCC)CC1=CC=C(N=C=O)C=C1 | [3][4] |

| InChIKey | WJCNECDZVRTPNU-UHFFFAOYSA-N | [4] |

| Boiling Point | 287.78 °C at 760 mmHg (Predicted) | [2] |

| Purity (Typical) | ≥95% | [1][2] |

Chemical Structure and Reactivity

The structure of this compound is defined by a central benzene ring substituted at the para positions with an isocyanate group (-N=C=O) and an ethyl acetate group (-CH₂COOCH₂CH₃).

Caption: Chemical structure of this compound.

The isocyanate functional group is an electrophilic carbon atom that is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, allowing for facile reactions with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. The ethyl acetate group is less reactive but can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing another avenue for chemical modification.

Synthesis Pathway and Experimental Protocol

The synthesis of aryl isocyanates like this compound typically proceeds from the corresponding primary amine, Ethyl (4-aminophenyl)acetate. While direct phosgenation is a common industrial method, the use of phosgene gas is hazardous. A safer and more practical laboratory-scale alternative involves a phosgene equivalent, such as triphosgene (bis(trichloromethyl)carbonate).

Rationale for Synthesis Design

The chosen synthetic route leverages the well-established reaction between an amine and triphosgene. This method avoids the handling of highly toxic phosgene gas and offers high yields under controlled conditions.[5] The reaction is typically performed in an inert solvent, such as ethyl acetate or dichloromethane, in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. Ethyl acetate is an excellent solvent choice for this process due to its ability to dissolve the starting materials and its relatively low boiling point, which simplifies product isolation.[6][7]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Isocyanates and triphosgene are toxic and require appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Ethyl (4-aminophenyl)acetate (1 equivalent) and a non-nucleophilic base such as triethylamine (2.5 equivalents).

-

Dissolution: Add anhydrous ethyl acetate via cannula to dissolve the solids under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.

-

Triphosgene Addition: In a separate dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous ethyl acetate. Transfer this solution to the dropping funnel.

-

Reaction: Add the triphosgene solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the triethylammonium chloride salt.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be used directly or further purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development

The dual functionality of this compound makes it a valuable scaffold in medicinal chemistry. The isocyanate group is a powerful tool for bioconjugation and for constructing key pharmacophores.

-

Formation of Urea Derivatives: The reaction of the isocyanate with primary or secondary amines on other molecules (e.g., other APIs, targeting ligands, or solubilizing groups) yields highly stable urea linkages. This is a common strategy for linking molecular fragments in drug design.

-

Synthesis of Carbamate-Linked Prodrugs: Alcohols, including those present in serines, threonines, or sugar moieties, react with the isocyanate to form carbamate esters. This linkage can be designed to be stable or cleavable in vivo, making it suitable for prodrug strategies to improve pharmacokinetics.

-

Heterobifunctional Linkers: The compound can act as a linker to connect two different molecules. For instance, the ester can be hydrolyzed to a carboxylic acid, which is then coupled to one molecule using standard peptide coupling chemistry, while the isocyanate is reacted with a nucleophile on a second molecule.

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and require stringent safety protocols.[8][9] this compound should be handled with care in a chemical fume hood.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H301+H331 | Toxic if swallowed or if inhaled | [3] |

| H315 | Causes skin irritation | [3][8] | |

| H317 | May cause an allergic skin reaction | [3] | |

| H318 | Causes serious eye damage | [3] | |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [3] | |

| H335 | May cause respiratory irritation | [3][8] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3][8] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] | |

| P405 | Store locked up | [3] |

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[9]

References

-

PubChem, Ethyl 2-(2-ethyl-4-isocyanophenyl)acetate, pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChemLite, Ethyl 2-(4-isocyanatophenyl)acetate (C11H11NO3), pubchemlite.com. [Link]

-

Gelest, Inc., TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-7% solution in ethyl acetate - Safety Data Sheet, gelest.com. [Link]

- Google Patents, CN102659631B - One-step synthesis of ethyl isocyanate, p

-

Royal Society of Chemistry, Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo, pubs.rsc.org. [Link]

-

PubChem, Ethyl isocyanatoacetate, pubchem.ncbi.nlm.nih.gov. [Link]

-

Organic Syntheses, A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate, orgsyn.org. [Link]

-

LinkedIn, Ethyl Acetate Applications in Pharmaceuticals: An Overview, linkedin.com. [Link]

-

ChemAnalyst, Understanding the Versatile Applications of Ethyl Acetate, chemanalyst.com. [Link]

-

Bahtera Adi Jaya, Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose, bahteraadi.com. [Link]

-

GlobalRx, Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use, globalrph.com. [Link]

Sources

- 1. 827629-60-7 | Ethyl 2-(4-isocyanatophenyl)acetate - AiFChem [aifchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 827629-60-7|Ethyl 2-(4-isocyanatophenyl)acetate|BLD Pharm [bldpharm.com]

- 4. PubChemLite - Ethyl 2-(4-isocyanatophenyl)acetate (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]

- 6. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 7. Understanding the Versatile Applications of Ethyl Acetate [chemanalyst.com]

- 8. gelest.com [gelest.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl (4-isocyanatophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (4-isocyanatophenyl)acetate is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive isocyanate group, a phenyl ring, and an ethyl ester moiety, making it a valuable building block for the synthesis of novel polymers, and a versatile reagent for bioconjugation and drug delivery systems. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a detailed analysis of the spectroscopic characteristics of this compound, offering a foundational reference for its identification, purity assessment, and reaction monitoring.

Introduction: The Compound in Profile

This compound (CAS No. 827-629-60-7) possesses the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol [1][2]. The molecule's utility stems from its dual reactivity: the isocyanate group (-N=C=O) readily reacts with nucleophiles such as amines and alcohols, while the ester group can be hydrolyzed or otherwise modified. This guide elucidates the expected spectroscopic signature of the molecule, providing a predictive but robust framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to predict its spectral features. This predictive approach provides a strong baseline for researchers to confirm the identity and purity of their synthesized or procured material.

Molecular Structure:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but care must be taken as residual moisture can react with the isocyanate group.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 | Doublet | 2H | Ar-H (ortho to -CH₂COOEt) | Aromatic protons deshielded by the ring current. Protons ortho and meta to the isocyanate will have slightly different shifts, likely resulting in two doublets characteristic of a 1,4-disubstituted benzene ring. |

| ~ 7.10 | Doublet | 2H | Ar-H (ortho to -NCO) | The isocyanate group is electron-withdrawing, which will influence the chemical shift of adjacent protons. |

| ~ 4.15 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl group. |

| ~ 3.60 | Singlet | 2H | Ar-CH₂ -COO- | Methylene protons adjacent to the aromatic ring and the carbonyl group. The singlet nature arises from the absence of adjacent protons. |

| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group are split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, one for each unique carbon environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 171 | C =O (Ester) | Carbonyl carbons of esters typically resonate in this downfield region.[3] |

| ~ 135 | Ar-C (ipso, to -CH₂COOEt) | Quaternary aromatic carbon attached to the acetate group. |

| ~ 132 | Ar-C (ipso, to -NCO) | Quaternary aromatic carbon attached to the isocyanate group, shifted downfield by the electronegative nitrogen. |

| ~ 130 | Ar-C H (ortho to -CH₂COOEt) | Aromatic methine carbons. |

| ~ 125 | Ar-C H (ortho to -NCO) | Aromatic methine carbons. The isocyanate group influences the electronic environment. |

| ~ 124 | -N=C =O (Isocyanate) | The central carbon of the isocyanate group has a characteristic chemical shift in this range. |

| ~ 61 | -O-C H₂-CH₃ | Methylene carbon of the ethyl group, deshielded by the oxygen atom.[3] |

| ~ 41 | Ar-C H₂-COO- | Aliphatic methylene carbon positioned between the aromatic ring and the ester carbonyl. |

| ~ 14 | -O-CH₂-C H₃ | Methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region.[3] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat liquid film between two KBr or NaCl plates. Alternatively, if the sample is solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a standard FT-IR spectrometer to scan the sample, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Predicted Key FT-IR Absorption Bands

The FT-IR spectrum of this compound will be dominated by absorptions from its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2270 - 2250 | Strong, Sharp | N=C=O Asymmetric Stretch | This is the most characteristic and unambiguous peak for an isocyanate functional group. Its high intensity and distinct position make it an excellent diagnostic tool.[4] |

| ~ 1735 | Strong | C=O Ester Stretch | The carbonyl stretch of the saturated ethyl ester group is expected to be strong and sharp. |

| ~ 3050 | Medium | Aromatic C-H Stretch | Stretching vibrations for sp² C-H bonds on the benzene ring. |

| ~ 2980 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching vibrations for sp³ C-H bonds in the ethyl and methylene groups. |

| ~ 1610, 1510 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~ 1240 | Strong | C-O Ester Stretch | The asymmetric C-O-C stretch of the ester group is typically a strong and prominent band. |

| ~ 840 | Strong | C-H Out-of-Plane Bend | This absorption is characteristic of a 1,4-disubstituted (para) benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. For a less destructive analysis, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

-

Instrumentation: A sample is introduced into a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

-

Data Acquisition: The instrument separates ions based on their mass-to-charge ratio (m/z) and detects their relative abundance.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 205.21.

-

Molecular Ion (M⁺): In an EI spectrum, a molecular ion peak is expected at m/z = 205 . A smaller M+1 peak may be observed due to the natural abundance of ¹³C.

-

ESI Spectrum: In a positive-ion ESI spectrum, adducts such as [M+H]⁺ at m/z = 206 and [M+Na]⁺ at m/z = 228 are anticipated[5].

Plausible Fragmentation Pathway (EI):

The molecular ion can undergo several fragmentation pathways, leading to characteristic daughter ions.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

m/z = 160: Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.

-

m/z = 118: Cleavage of the bond between the phenyl ring and the acetate side chain, resulting in a [C₇H₄NO]⁺ fragment.

-

m/z = 163: Loss of the isocyanate radical (•NCO).

-

m/z = 87: Formation of the ethyl acetate radical cation via rearrangement.

Integrated Spectroscopic Workflow

Effective characterization relies on the synergistic use of multiple spectroscopic techniques. The following workflow represents a best-practice approach for verifying the identity and purity of this compound.

Caption: General workflow for the spectroscopic identification of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data serve as a robust reference for researchers in synthetic chemistry, drug development, and materials science. By correlating experimental results with the patterns outlined in this document, scientists can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent research and applications.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Ethyl isocyanatoacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-(4-isocyanatophenyl)acetate (C11H11NO3). Retrieved from [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

PubChem. (2024). Ethyl 2-(2-ethyl-4-isocyanophenyl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of ethyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl isocyanatoacetate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl isocyanatoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR (101 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5). Retrieved from [Link]

-

Gelest, Inc. (2015). TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-7% solution in ethyl acetate Safety Data Sheet. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

Sources

- 1. Ethyl isocyanoacetate(2999-46-4) 1H NMR spectrum [chemicalbook.com]

- 2. gelest.com [gelest.com]

- 3. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. ethyl isocyanatoacetate [webbook.nist.gov]

- 5. PubChemLite - Ethyl 2-(4-isocyanatophenyl)acetate (C11H11NO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Solubility and Stability of Ethyl (4-isocyanatophenyl)acetate

Introduction: Understanding the Role and Reactivity of Ethyl (4-isocyanatophenyl)acetate

This compound is a bifunctional organic compound featuring both an ethyl ester and a highly reactive isocyanate group. This unique structure makes it a valuable reagent in the synthesis of pharmaceuticals and advanced materials. The isocyanate moiety (–N=C=O) is a potent electrophile, readily reacting with nucleophiles like amines, alcohols, and water. This reactivity is the cornerstone of its utility in forming stable urethane and urea linkages, which are crucial in the development of bioconjugates, polymers, and various therapeutic agents. However, this same reactivity presents significant challenges regarding the compound's solubility and stability. This guide provides a comprehensive overview of these critical parameters, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use. These properties influence its behavior in different solvent systems and under various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |

| Molecular Weight | 205.21 g/mol | [1] |

| CAS Number | 827629-60-7 | [1] |

| Predicted Boiling Point | 287.78 °C at 760 mmHg | [1] |

| Appearance | Not explicitly stated, but related compounds are typically colorless to pale yellow liquids or low-melting solids. | [3] |

Part 1: The Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both a relatively nonpolar aromatic ring and polar ester and isocyanate groups. This duality results in moderate solubility in a range of common organic solvents.

Qualitative and Quantitative Solubility

This compound is generally soluble in aprotic polar organic solvents and some nonpolar organic solvents. It is miscible with common organic solvents like ethyl acetate, which is an excellent solvent for a wide range of resins and polymers.[4] However, its solubility in protic solvents, such as alcohols and water, is complicated by its high reactivity with these nucleophiles.

Table of Expected Solubilities:

| Solvent | Type | Expected Solubility | Rationale & Considerations |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | Often used for creating stock solutions of test compounds for biological assays.[5] |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | High | Similar to DMSO, a common solvent for organic reactions. |

| Acetonitrile (ACN) | Aprotic Polar | Moderate to High | Frequently used as a mobile phase in reversed-phase HPLC.[6] |

| Tetrahydrofuran (THF) | Aprotic, less polar | Moderate to High | Good solvent for a range of organic compounds. |

| Dichloromethane (DCM) | Aprotic, nonpolar | Moderate to High | A common solvent for organic synthesis. |

| Ethyl Acetate | Aprotic, moderately polar | High | The ester group in the solute is compatible with the solvent.[4] |

| Alcohols (e.g., Ethanol) | Protic | Soluble, but Reactive | The isocyanate group will react with the hydroxyl group of the alcohol to form a urethane. |

| Water | Protic, Polar | Very Low & Reactive | Isocyanates are highly reactive with water, leading to hydrolysis.[3] Any apparent solubility is likely followed by rapid degradation. |

Experimental Protocol for Solubility Determination

A robust determination of solubility is crucial for reproducible experimental design. The following protocol outlines a standard "excess solid" or thermodynamic method.[5]

Objective: To determine the equilibrium solubility of this compound in a chosen anhydrous organic solvent.

Materials:

-

This compound

-

Anhydrous solvent of choice (e.g., DMSO, Acetonitrile)

-

Small vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm, PTFE)

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent.

-

Equilibration: Tightly cap the vial and place it in a shaker/incubator set to a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining particulate matter.

-

Dilution: Dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

Part 2: The Stability Profile

The stability of this compound is intrinsically linked to the high reactivity of the isocyanate functional group. Understanding its degradation pathways is critical for proper handling, storage, and application.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant stability concern for isocyanates is their reaction with water (hydrolysis).[3][7] This reaction proceeds through a multi-step mechanism:

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the isocyanate group.

-

Carbamic Acid Formation: This initial reaction forms an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.

-

Amine Formation: The final product of the hydrolysis is the corresponding primary amine, in this case, ethyl (4-aminophenyl)acetate.

This reaction can be problematic as the evolution of CO₂ can lead to pressure buildup in sealed containers.[3]

Caption: Hydrolysis pathway of this compound.

Reactivity with Nucleophiles

The isocyanate group is highly susceptible to attack by other nucleophiles besides water.[8]

-

Alcohols: React to form stable urethane linkages.

-

Amines: React to form stable urea linkages.

This reactivity is the basis for its use in synthesis and bioconjugation but also means it is incompatible with solvents and reagents containing these functional groups unless a reaction is intended.

Thermal Stability and Storage

Isocyanates can undergo thermal degradation or self-polymerization at elevated temperatures.[9] To maintain its integrity, this compound should be stored under the following conditions:

-

Temperature: Store in a cool place, with some suppliers recommending storage at room temperature, while others suggest refrigerated conditions for long-term stability.[1][10]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[7]

-

Container: Use tightly sealed containers to prevent moisture ingress.

Experimental Protocol for Stability Assessment (via HPLC)

A stability-indicating HPLC method can be used to monitor the degradation of this compound over time.[11][12]

Objective: To assess the stability of the compound in a specific solvent under defined conditions.

Materials:

-

A stock solution of this compound in an appropriate anhydrous solvent.

-

HPLC system with a UV or PDA detector.[6]

-

A suitable reversed-phase HPLC column (e.g., C18).

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile).

Methodology:

-

Sample Preparation: Prepare a solution of the compound at a known concentration in the solvent of interest.

-

Incubation: Store the solution under the desired test conditions (e.g., specific temperature, exposure to light).

-

Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

-

HPLC Analysis: Inject the aliquot into the HPLC system. A gradient elution method is typically used to separate the parent compound from any degradation products.[6]

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.

Caption: Workflow for assessing the stability of a compound via HPLC.

Safe Handling and Storage

Given the reactivity and potential hazards of isocyanates, stringent safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always use chemically resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[13]

-

Incompatible Materials: Avoid contact with water, alcohols, amines, strong acids, and strong bases.[9][14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[10] Ensure containers are tightly sealed and stored under an inert atmosphere.[7]

-

Spill Response: In case of a spill, use an absorbent material and decontaminate the area with a suitable neutralizing solution (e.g., a mixture of isopropanol, water, and ammonia).[7]

Conclusion

This compound is a highly valuable but equally sensitive chemical reagent. A thorough understanding of its solubility and stability is paramount for its successful application in research and development. Its solubility is generally good in aprotic organic solvents, but its use in protic solvents is limited by its high reactivity. The primary stability concern is hydrolysis, which leads to the formation of an amine and carbon dioxide. By implementing the robust experimental protocols and adhering to the stringent handling and storage guidelines outlined in this guide, researchers can effectively harness the synthetic potential of this compound while ensuring experimental reproducibility and safety.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Labsolu. (n.d.). This compound.

- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.

- Patsnap Eureka. (2025, July 10). How to Enhance Isocyanate Storage and Handling Safety?.

- Benchchem. (n.d.). A Comprehensive Technical Guide to the Safe Handling of Isocyanate Compounds.

- Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education.

- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.

- IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- OECD. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Guidechem. (n.d.). This compound 827629-60-7 wiki.

- Genentech. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- PubChem. (2026, January 10). Ethyl 2-(2-ethyl-4-isocyanophenyl)acetate.

- Sigma-Aldrich. (n.d.). Ethyl isocyanatoacetate 95%.

- IJTSRD. (n.d.). Stability Indicating HPLC Method Development – A Review.

- Various Authors. (n.d.). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- Gelest, Inc. (2015, October 6). TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-7% solution in ethyl acetate.

- PubChemLite. (n.d.). Ethyl 2-(4-isocyanatophenyl)acetate (C11H11NO3).

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Celanese. (2013, October 1). Ethyl Acetate.

- PubChem. (n.d.). Ethyl 2-(2-bromo-4-isocyanophenyl)acetate.

- Publisso. (2025, August 8). Ethyl acetate.

- NIH. (2025, July 3). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects.

- ResearchGate. (2025, August 7). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.

- NILOS AUSTRALIA PTY LTD. (2021, February 2). Safety Data Sheet (EG) Nr. 1907/2006.

- BLD Pharm. (n.d.). 827629-60-7|Ethyl 2-(4-isocyanatophenyl)acetate.

- Chemistry Stack Exchange. (2024, December 18). Properties of ethyl acetate as a solvent.

- CAMEO Chemicals - NOAA. (n.d.). ETHYL ACETATE.

- ResearchGate. (2025, August 7). Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides with Certain C-Nucleophiles.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. PubChemLite - Ethyl 2-(4-isocyanatophenyl)acetate (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. celanese.com [celanese.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. icheme.org [icheme.org]

- 8. researchgate.net [researchgate.net]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. gelest.com [gelest.com]

- 11. ijtsrd.com [ijtsrd.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 14. ETHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

"reactivity of the isocyanate group in Ethyl (4-isocyanatophenyl)acetate"

An In-Depth Technical Guide to the Reactivity of the Isocyanate Group in Ethyl (4-isocyanatophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility is primarily dictated by the versatile and highly reactive isocyanate (-N=C=O) group. This guide provides a comprehensive exploration of the chemical behavior of this functional group as influenced by the molecular scaffold. We will delve into the electronic and steric factors governing its reactivity, survey its principal reaction pathways including nucleophilic additions and cycloadditions, and present detailed experimental protocols. The content herein is synthesized to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.

Introduction: The Molecular Architecture and Significance

This compound, with the chemical formula C₁₁H₁₁NO₃, presents a unique combination of a highly electrophilic isocyanate group and a lipophilic ethyl acetate moiety attached to an aromatic ring.[1][2] This structure makes it an invaluable building block for introducing the phenylacetate substructure into larger molecules, a common motif in pharmacologically active compounds. The isocyanate group serves as a powerful chemical handle for conjugation, derivatization, and polymerization. Understanding its reactivity is paramount for its successful application.

The core of its reactivity lies in the isocyanate functional group (R−N=C=O). This group can be described as a strained, linear structure where the central carbon atom is highly electrophilic. This electrophilicity is a result of resonance stabilization, which delocalizes electron density onto the adjacent nitrogen and oxygen atoms, leaving the carbon susceptible to attack by nucleophiles.[3][4]

The Electronic Landscape: Factors Governing Reactivity

The reactivity of the isocyanate group in this compound is significantly influenced by the electronic effects of the substituent at the para position of the phenyl ring.

-

Inductive and Resonance Effects : The ethyl acetate group (-CH₂COOEt) is an electron-withdrawing group (EWG). Through the inductive effect, the electronegative oxygen atoms pull electron density away from the aromatic ring. More importantly, the carbonyl group participates in resonance, further withdrawing electron density from the ring.

-

Enhanced Electrophilicity : This electron-withdrawing character decreases the electron density on the phenyl ring, which in turn pulls electron density from the isocyanate's nitrogen atom. This effect enhances the inherent electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles compared to an unsubstituted phenyl isocyanate.[3][4] An electron-withdrawing substituent increases the partial positive charge on the isocyanate carbon, thereby accelerating the rate of nucleophilic attack.[5][6]

Caption: Logical flow of electronic effects in this compound.

Core Reactivity: Nucleophilic Addition Reactions

The quintessential reaction of isocyanates is the nucleophilic addition across the C=N double bond.[7] The general mechanism involves the attack of a nucleophile on the electrophilic carbon, followed by proton transfer to the nitrogen atom.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. PubChemLite - Ethyl 2-(4-isocyanatophenyl)acetate (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net [scientific.net]

- 6. researchgate.net [researchgate.net]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of Ethyl (4-isocyanatophenyl)acetate

Section 1: Compound Profile and Hazard Identification

Ethyl (4-isocyanatophenyl)acetate is an aromatic isocyanate ester used as a reactive intermediate in pharmaceutical and materials science research. Its utility stems from the highly electrophilic isocyanate functional group (-N=C=O), which readily participates in nucleophilic addition reactions. However, this same reactivity is the source of its significant health hazards, necessitating stringent handling protocols. The primary risks associated with this compound are severe irritation, and both respiratory and dermal sensitization, which can lead to chronic and life-threatening conditions like occupational asthma.

Understanding the specific properties of this compound is the first step in a robust safety assessment. While comprehensive experimental data for this specific compound is limited, its properties can be predicted and are closely related to other well-studied isocyanates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 827629-60-7 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |

| Molecular Weight | 205.21 g/mol | [1][3] |

| Boiling Point (Predicted) | 287.78 °C at 760 mmHg | [3] |

| Sensitivity | Moisture and light sensitive |[4] |

The compound is classified as hazardous under the Globally Harmonized System (GHS). The specific hazard statements underscore the critical need for careful handling to avoid irreversible health effects.

Table 2: GHS Hazard Classification for Related Isocyanates

| Hazard Class | Hazard Statement |

|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Skin Sensitization | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Section 2: The Chemistry of Isocyanate Reactivity and Hazards

The toxicity of this compound is intrinsically linked to the reactivity of the isocyanate (-N=C=O) group. This functional group acts as a potent electrophile, making it highly susceptible to attack by nucleophiles.

This reactivity is beneficial for chemical synthesis but is also the mechanism of its toxicity. In the body, the isocyanate group can react with biological nucleophiles like the amine (-NH₂) and thiol (-SH) groups found in proteins and DNA. This covalent modification can form "neo-antigens," which the immune system recognizes as foreign.[5] Subsequent exposures, even at minuscule concentrations, can trigger a severe, rapid inflammatory response, manifesting as occupational asthma or allergic contact dermatitis.[6][7] This sensitization is often irreversible.

Furthermore, the compound is highly sensitive to moisture. Reaction with water (hydrolysis) produces an unstable carbamic acid, which quickly decomposes to form an amine and carbon dioxide gas.[8] This reaction is hazardous for two primary reasons:

-

It degrades the reagent, rendering it useless for synthesis.

-

The generation of CO₂ gas can cause a dangerous pressure buildup in sealed containers, potentially leading to rupture and explosive release of the toxic isocyanate.[8][9]

Section 3: The Hierarchy of Controls: A Self-Validating System for Safety

To ensure safety, a multi-layered approach known as the "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective and reliable control measures, ensuring that reliance is not placed solely on the user's behavior.[10][11]

For this compound, Engineering Controls are the most critical, non-negotiable layer of protection. All handling of this compound must occur within a certified chemical fume hood or an inert-atmosphere glovebox.[12]

Section 4: Standard Operating Procedures (SOPs)

Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must be performed in a chemical fume hood with a verified face velocity of 80-120 feet per minute (fpm). The sash should be kept as low as possible.

-

Inert Atmosphere: Due to its high moisture sensitivity, all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[13][14] All glassware must be rigorously dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas or in a desiccator before use.[15][16]

Personal Protective Equipment (PPE)

PPE is the final barrier and must be worn at all times when handling the compound, even within a fume hood.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides chemical resistance. Double gloving protects against tears and allows for safe removal of the outer, contaminated glove. |

| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes and vapors. A face shield is mandatory when handling larger quantities or during transfers. |

| Body Protection | Flame-resistant lab coat | Protects skin from splashes and is a barrier against potential fire hazards from solvents. |

| Respiratory | Not required if handled exclusively in a certified fume hood. For emergencies (e.g., large spills), a NIOSH-certified respirator with an organic vapor/acid gas cartridge is necessary.[17] | Engineering controls are the primary means of respiratory protection. |

Storage and Handling Protocol

-

Receiving: Upon receipt, inspect the container for damage. The bottle should have a robust, moisture-proof seal.

-

Storage: Store the container in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.[8][18] The ideal storage location is a dedicated, sealed secondary container within a desiccator.

-

Dispensing:

-

Assemble all necessary, oven-dried glassware inside the fume hood.

-

Don all required PPE (double nitrile gloves, goggles, face shield, lab coat).

-

To dispense the liquid, use a dry, inert gas-flushed syringe with a long needle.[16] Puncture the septum of the reagent bottle, pressurize the headspace with inert gas from a balloon or Schlenk line, and then withdraw the desired volume.

-

Transfer the liquid directly into the reaction flask, ensuring the needle tip is below the surface of any solvent to avoid aerosolization.

-

Immediately quench any residual reagent in the syringe by drawing up a small amount of a neutralizing solvent (e.g., isopropanol) within the fume hood before cleaning.

-

Waste Disposal Protocol

All isocyanate-contaminated waste is considered hazardous. This includes empty containers, used syringes, gloves, and spill cleanup materials.

-

Neutralization: The primary goal is to safely react the isocyanate into a more stable urea or urethane derivative.

-

Liquid Waste: Small amounts of residual isocyanate can be quenched by slowly adding the solution to a stirred, non-nucleophilic solvent like toluene, followed by the addition of a decontaminating solution.

-

Solid Waste: Contaminated items (gloves, paper towels, absorbent materials) should be collected in an open-top, labeled hazardous waste container.[9][19] Add a decontamination solution to wet the materials.

-

Decontamination Solutions: A common solution is an aqueous mixture of 5-10% sodium carbonate and 0.2-2% liquid detergent.[19] Alternatively, a solution containing 3-8% ammonia can be used, but requires excellent ventilation.[9]

-

Container Management: NEVER SEAL A CONTAINER USED FOR ISOCYANATE WASTE. The neutralization reaction generates CO₂ gas, which will cause the container to pressurize and potentially rupture.[9][18] Leave the container loosely covered in the back of a fume hood for at least 48 hours to allow for complete reaction and venting before sealing for final disposal by institutional environmental health and safety personnel.[20]

Section 5: Emergency Procedures

Spill Management

-

Evacuate and Alert: Alert all personnel in the immediate area and evacuate. If the spill is large or outside of a fume hood, activate the fire alarm and evacuate the building. Contact emergency personnel.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Don PPE: Only trained personnel with appropriate PPE (including a respirator, if necessary) should address the spill.[18]

-

Contain: Cover the spill with an inert absorbent material like sand, vermiculite, or commercial spill absorbents.[18][21] Do not use combustible materials like paper towels or sawdust.

-

Neutralize: Once absorbed, slowly add a decontamination solution (see section 4.4) to the absorbent material.

-

Collect: Shovel the mixture into a clearly labeled, open-top hazardous waste container. Do not seal the container.[9][19]

-

Decontaminate Area: Wipe the spill area with the decontamination solution, allowing it to sit for at least 15 minutes before a final wipe-down.

Personal Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Immediately move the affected person to fresh air. Seek immediate medical attention. Symptoms like shortness of breath can be delayed. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the affected area with soap and water. Seek medical attention.[18] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 30 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[18] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

References

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). FSI. Retrieved from [Link]

-

Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management. Chemscape. Retrieved from [Link]

-

Storemasta. (2024, December 19). Hierarchy of Control: Isolating and Segregating Hazardous Chemicals. Storemasta Blog. Retrieved from [Link]

-

Cority. (2022, January 26). How Hierarchy of Controls Reduces Workplace Chemical Hazards. Cority. Retrieved from [Link]

-

Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. Transport Canada. Retrieved from [Link]

-

Welsh, A. J., & Johnson, A. (1998). Mechanisms of isocyanate sensitisation. An in vitro approach. Toxicology in Vitro, 12(6), 739–742. Retrieved from [Link]

-

European Agency for Safety and Health at Work. (2012, November 19). Hierarchy of controls applied to dangerous substances. OSHwiki. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Emergency Response. American Chemistry Council. Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Actsafe. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Procedures for Minor Spills of Isocyanates. American Chemistry Council. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls. OSHA. Retrieved from [Link]

-

European Agency for Safety and Health at Work. (2013, August 23). Isocyanates. OSHwiki. Retrieved from [Link]

-

Coatings For Industry. (2018, March 12). GHS Safety Data Sheet. CFI. Retrieved from [Link]

-

University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

DermNet. (n.d.). Allergic contact dermatitis to isocyanate. DermNet. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted mechanism for the effects of isocyanate in the development of isocyanate induced asthma. Retrieved from [Link]

-

ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Retrieved from [Link]

-

Pronk, A., et al. (2007). Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates. American Journal of Respiratory and Critical Care Medicine, 176(11), 1090-1097. Retrieved from [Link]

-

University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]

-

Gelest, Inc. (2015, October 6). TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-7% solution in ethyl acetate Safety Data Sheet. Gelest. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl isocyanatoacetate. National Institutes of Health. Retrieved from [Link]

-

RCI Labscan Limited. (2022, August 1). ethyl acetate SAFETY DATA SHEET. RCI Labscan. Retrieved from [Link]

Sources

- 1. 827629-60-7|Ethyl 2-(4-isocyanatophenyl)acetate|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. dermnetnz.org [dermnetnz.org]

- 7. Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fsi.co [fsi.co]

- 10. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]

- 11. osha.gov [osha.gov]

- 12. molan.wdfiles.com [molan.wdfiles.com]

- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. ehs.umich.edu [ehs.umich.edu]

- 17. gelest.com [gelest.com]

- 18. actsafe.ca [actsafe.ca]

- 19. safetyinnumbers.ca [safetyinnumbers.ca]

- 20. cficoatings.com [cficoatings.com]

- 21. Isocyanates – A family of chemicals [tc.canada.ca]

A Senior Application Scientist's Guide to Ethyl (4-isocyanatophenyl)acetate for Advanced Research

Introduction: Unlocking the Potential of a Versatile Reagent

Ethyl (4-isocyanatophenyl)acetate and its readily available isomer, Ethyl 2-(4-isocyanatophenyl)acetate, are highly valuable reagents in the fields of medicinal chemistry and bioconjugation. The presence of a reactive isocyanate group and an ethyl ester moiety within the same molecule provides a versatile scaffold for the synthesis of complex molecular architectures. The isocyanate group serves as a powerful electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. This reactivity is the cornerstone of its utility in constructing bioactive molecules and linking functional moieties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial landscape, quality control considerations, key applications, and safe handling of this compound for research purposes.

Commercial Suppliers and Quality Considerations

Sourcing high-quality this compound is paramount for reproducible and reliable experimental outcomes. Several chemical suppliers specialize in providing this reagent for research and development purposes. When selecting a supplier, it is crucial to consider not only the purity but also the availability of analytical data to verify the compound's identity and integrity.

Table 1: Commercial Suppliers of Ethyl 2-(4-isocyanatophenyl)acetate (CAS: 827629-60-7)

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Additional Information |

| AiFChem [1] | Ethyl 2-(4-isocyanatophenyl)acetate | 827629-60-7 | 95% | 250 mg, 1 g | Provides basic product information and safety data.[1] |

| BLD Pharm [2] | Ethyl 2-(4-isocyanatophenyl)acetate | 827629-60-7 | Not specified | Inquire for details | Offers the product for research use only and provides safety information.[2] |

| Labsolu [3] | This compound | 827629-60-7 | 95% | 100mg, 500mg, 1g | Provides pricing for various pack sizes.[3] |

| Combi-Blocks | Not explicitly listed, but a supplier of combinatorial building blocks including isocyanates. | - | - | Inquire for details | Specializes in a wide range of organic building blocks for chemical synthesis.[4] |

Expert Insight on Quality Control:

The isocyanate functional group is susceptible to hydrolysis. Therefore, it is imperative to handle and store the reagent under anhydrous conditions. Before use, it is best practice to verify the purity of this compound, especially if the container has been opened previously. A general quality control workflow should include:

-

Visual Inspection: The compound should be a clear, colorless to pale yellow liquid or solid. Any significant discoloration may indicate degradation.

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is a powerful technique to determine the purity of the compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile. The presence of multiple peaks would indicate impurities.

Key Applications in Drug Discovery and Bioconjugation

The unique bifunctional nature of this compound makes it a valuable building block in several areas of pharmaceutical research.

Synthesis of Kinase Inhibitors

Many kinase inhibitors, a cornerstone of modern cancer therapy, feature a urea or amide-linked aromatic system. This compound serves as a key intermediate in the synthesis of analogues of multi-kinase inhibitors like Sorafenib.[5][6][7][8][9] The isocyanate group readily reacts with an aromatic amine on a core scaffold to form the critical urea linkage.

Experimental Protocol: Synthesis of a Sorafenib Analogue Intermediate

This protocol is a representative example of how this compound can be used to synthesize a key urea-linked intermediate.

Materials:

-

This compound

-

4-(4-aminophenoxy)-N-methylpicolinamide

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent).

-

Dissolve the amine in anhydrous DCM.

-

Add a catalytic amount of anhydrous pyridine to the solution.

-

In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DCM.

-

Slowly add the solution of this compound to the stirred amine solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a small amount of methanol to react with any excess isocyanate.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired urea-linked product.

Bioconjugation and Linker Chemistry

The isocyanate group of this compound can be employed to conjugate small molecules to biomolecules, such as proteins or antibodies, that possess available amine groups (e.g., lysine residues).[10] This forms a stable urea linkage. The ethyl ester can then be hydrolyzed to a carboxylic acid, which can be further functionalized, or it can be used as a spacer. This dual functionality makes it a useful heterobifunctional linker in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[11]

Safe Handling and Storage

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[12]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: In case of insufficient ventilation, a respirator with an appropriate cartridge for organic vapors should be used.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from moisture, as isocyanates react with water to produce carbon dioxide, which can lead to pressure buildup in a sealed container.

-

Store separately from strong acids, bases, and alcohols.

Spill and Waste Disposal:

-

In case of a spill, decontaminate the area with a solution of 5% aqueous ammonia or a commercial isocyanate neutralizing agent.

-

Absorb the neutralized material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Dispose of all waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and powerful reagent for researchers in drug discovery and chemical biology. Its ability to readily form stable urea and carbamate linkages makes it an invaluable tool for the synthesis of complex molecules and bioconjugates. By carefully selecting a reputable supplier, implementing rigorous quality control measures, and adhering to strict safety protocols, scientists can effectively harness the potential of this compound to advance their research endeavors.

References

-

Combi-Blocks Inc. (n.d.). Company Profile. Retrieved from [Link]

-

Gelest, Inc. (2015, October 6). TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-7% solution in ethyl acetate Safety Data Sheet. Retrieved from [Link]

-

Georganics. (n.d.). Ethyl 2-isocyanatoacetate - High purity. Retrieved from [Link]

- Google Patents. (n.d.). WO2004008101A2 - The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates.

- Google Patents. (n.d.). WO2009054004A2 - Process for the preparation of sorafenib.

- Mishra, A., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Medicinal Chemistry Research, 27(12), 2731-2743.

-

PubChem. (n.d.). Ethyl 2-(4-isocyanatophenyl)acetate. Retrieved from [Link]

-

ResearchGate. (2023, September 26). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. Retrieved from [Link]

-

University of Cambridge. (n.d.). Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates. Retrieved from [Link]

- Zare, A., et al. (2013).

Sources

- 1. 827629-60-7 | Ethyl 2-(4-isocyanatophenyl)acetate - AiFChem [aifchem.com]

- 2. 827629-60-7|Ethyl 2-(4-isocyanatophenyl)acetate|BLD Pharm [bldpharm.com]

- 3. labsolu.ca [labsolu.ca]

- 4. COMBI-BLOCKS INC [interchim.com]

- 5. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2004008101A2 - The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates - Google Patents [patents.google.com]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. Ethyl 2-isocyanatoacetate - High purity | EN [georganics.sk]

- 13. gelest.com [gelest.com]

An In-depth Technical Guide to the Hydrolysis Rate of Ethyl (4-isocyanatophenyl)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hydrolysis in the Application of Ethyl (4-isocyanatophenyl)acetate

This compound is an aromatic isocyanate of significant interest in the pharmaceutical and polymer sciences. Its bifunctional nature, possessing both a reactive isocyanate group and an ester moiety, makes it a versatile building block for the synthesis of a wide range of compounds, including biocompatible polymers, drug delivery systems, and novel therapeutics. The isocyanate group is highly susceptible to hydrolysis, a reaction that can be both a critical step in a planned synthetic route and a detrimental degradation pathway.